molecular formula C23H24N2O B10872213 8,8-dimethyl-3,5-diphenyl-1,4,5,7,8,9-hexahydro-6H-1,2-benzodiazepin-6-one

8,8-dimethyl-3,5-diphenyl-1,4,5,7,8,9-hexahydro-6H-1,2-benzodiazepin-6-one

Cat. No.: B10872213
M. Wt: 344.4 g/mol
InChI Key: SIJHDAJEDHLNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-dimethyl-3,5-diphenyl-1,4,5,7,8,9-hexahydro-6H-1,2-benzodiazepin-6-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3,5-diphenyl-1,4,5,7,8,9-hexahydro-6H-1,2-benzodiazepin-6-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors, such as ortho-diamines and ketones, under acidic or basic conditions.

    Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines in various chemical reactions.

Biology

Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound is used in research to study its effects on neurotransmitter systems, particularly the GABAergic system.

Medicine

In medicine, benzodiazepines are widely used for their sedative and anxiolytic properties. This compound is investigated for potential therapeutic applications, including its efficacy and safety profile compared to other benzodiazepines.

Industry

In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-3,5-diphenyl-1,4,5,7,8,9-hexahydro-6H-1,2-benzodiazepin-6-one involves its interaction with the GABA-A receptor in the central nervous system. By binding to this receptor, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative properties.

    Lorazepam: Known for its anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 8,8-dimethyl-3,5-diphenyl-1,4,5,7,8,9-hexahydro-6H-1,2-benzodiazepin-6-one apart is its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These differences can affect its potency, duration of action, and side effect profile, making it a subject of interest for developing new therapeutic agents.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

8,8-dimethyl-3,5-diphenyl-4,5,7,9-tetrahydro-1H-1,2-benzodiazepin-6-one

InChI

InChI=1S/C23H24N2O/c1-23(2)14-20-22(21(26)15-23)18(16-9-5-3-6-10-16)13-19(24-25-20)17-11-7-4-8-12-17/h3-12,18,25H,13-15H2,1-2H3

InChI Key

SIJHDAJEDHLNAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=NN2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.